

Determining Enzyme Kinetics with Suc-AAPFpNA: An Application Note and Protocol

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Compound of Interest		
Compound Name:	Ala-ala-phe-p-nitroanilide	
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Abstract

This document provides a comprehensive protocol for determining the kinetic parameters of enzymes, particularly serine proteases like chymotrypsin, using the chromogenic substrate N-Succinyl-Alanine-Alanine-Proline-Phenylalanine-p-nitroanilide (Suc-AAPF-pNA). The release of p-nitroaniline (pNA) upon enzymatic cleavage is monitored spectrophotometrically, allowing for the calculation of key kinetic constants such as the Michaelis constant (KM) and maximum velocity (Vmax). This application note details the assay principle, reagent preparation, a step-by-step experimental workflow, and data analysis procedures.

Introduction

The study of enzyme kinetics is fundamental to understanding enzyme mechanisms, identifying inhibitors, and developing novel therapeutics. Chromogenic substrates that release a colored product upon enzymatic action are invaluable tools for such studies. Suc-AAPF-pNA is a well-established substrate for chymotrypsin and other chymotrypsin-like serine proteases.[1][2] The enzyme hydrolyzes the amide bond between the phenylalanine and the p-nitroaniline moiety, releasing the yellow-colored pNA, which has a maximum absorbance at 405 nm.[2][3] The rate of pNA formation is directly proportional to the enzyme's activity under initial velocity conditions. This allows for the determination of kinetic parameters by measuring the reaction rate at various substrate concentrations.



Assay Principle

The enzymatic reaction involves the cleavage of the Suc-AAPF-pNA substrate by a protease, such as chymotrypsin. The reaction releases p-nitroaniline (pNA), a chromophore that can be quantified by measuring the absorbance at 405 nm.

Reaction Scheme:

Suc-AAPF-pNA + H₂O ---(Enzyme)---> Suc-AAPF-OH + p-nitroaniline

The initial rate of the reaction is determined by monitoring the linear increase in absorbance at 405 nm over a short period. By measuring these initial rates at varying substrate concentrations, the Michaelis-Menten constant (KM) and the maximum reaction velocity (Vmax) can be determined.

Materials and Reagents

Reagent/Material	Specifications
Enzyme	e.g., α-Chymotrypsin from bovine pancreas
Substrate	N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Suc-AAPF-pNA)
Buffer	0.1 M Tris-HCl, pH 8.0, containing 0.02 M CaCl ₂
Solvent for Substrate	Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
Stopping Reagent (optional)	20% Acetic Acid
Equipment	Spectrophotometer (UV-Vis), 1 cm path length cuvettes, incubator or water bath (37°C), micropipettes, timer

Experimental Protocol Reagent Preparation

Table 1: Reagent Preparation



Reagent	Preparation Instructions	Storage
Assay Buffer (0.1 M Tris-HCl, pH 8.0, with 0.02 M CaCl ₂)	Dissolve 12.11 g of Tris base and 2.94 g of CaCl ₂ dihydrate in ~900 mL of deionized water. Adjust the pH to 8.0 with HCl. Bring the final volume to 1 L with deionized water.	2-8°C
Substrate Stock Solution (e.g., 10 mM)	Dissolve a calculated amount of Suc-AAPF-pNA in DMSO or DMF to achieve a 10 mM concentration. For example, for a molecular weight of 693.7 g/mol , dissolve 6.94 mg in 1 mL of solvent.	-20°C, protected from light
Enzyme Stock Solution (e.g., 1 mg/mL)	Dissolve the enzyme in cold, dilute HCl (e.g., 1 mM) to the desired concentration. Prepare fresh daily and keep on ice.	2-8°C for short-term use
Working Enzyme Solution	Dilute the enzyme stock solution with assay buffer to the final desired concentration just before use. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.	Use immediately
Working Substrate Solutions	Prepare a series of dilutions of the substrate stock solution in assay buffer to achieve a range of final concentrations for the kinetic assay (e.g., 0.05, 0.1, 0.2, 0.5, 1.0, 2.0 mM).	Prepare fresh and keep on ice



Assay Procedure (Initial Rate Method)

- Set up the Spectrophotometer: Set the spectrophotometer to measure absorbance at 405 nm and equilibrate the cuvette holder to 37°C.
- Prepare the Reaction Mixture: In a 1 cm cuvette, add the following in order:
 - Assay Buffer (volume to bring the final reaction volume to 1 mL)
 - Working Substrate Solution (e.g., 100 μL of a 10x concentrated solution)
- Equilibrate: Incubate the cuvette containing the buffer and substrate at 37°C for 5 minutes.
- Initiate the Reaction: Add the working enzyme solution (e.g., 10 μL) to the cuvette, mix quickly by gentle inversion, and immediately start monitoring the absorbance.
- Measure Absorbance: Record the absorbance at 405 nm every 30 seconds for 5-10 minutes.
 Ensure the increase in absorbance is linear during the initial phase of the reaction.
- Control: Run a blank reaction containing all components except the enzyme to account for any non-enzymatic hydrolysis of the substrate. Subtract the rate of the blank from the rates of the enzyme-catalyzed reactions.
- Repeat for all Substrate Concentrations: Repeat steps 2-6 for each of the different working substrate concentrations.

Data Presentation and Analysis Calculation of Initial Velocity

The initial velocity (v_0) of the reaction is calculated from the linear portion of the absorbance versus time plot.

- $\Delta A_{405}/\Delta t$: The change in absorbance at 405 nm per minute.
- ε: The molar extinction coefficient of p-nitroaniline at 405 nm. A commonly used value is 8,800 M⁻¹cm⁻¹.[1]
- I: The path length of the cuvette (typically 1 cm).



 v_0 (M/min) = ($\Delta A_{405}/\Delta t$) / ($\epsilon * I$)

Table 2: Example Data for Michaelis-Menten Plot

[Substrate] (mM)	ΔA ₄₀₅ /min	Initial Velocity (v₀) (μM/min)
0.05	0.044	5.0
0.10	0.079	9.0
0.20	0.132	15.0
0.50	0.220	25.0
1.00	0.290	33.0
2.00	0.352	40.0

Determination of KM and Vmax

The kinetic parameters KM and Vmax are determined by fitting the initial velocity data to the Michaelis-Menten equation.[4][5][6]

$$v_0 = (Vmax * [S]) / (Km + [S])$$

A common method for determining these parameters is to use a Lineweaver-Burk plot, which is a double reciprocal plot of the Michaelis-Menten equation.[7]

$$1/v_0 = (Km/Vmax) * (1/[S]) + 1/Vmax$$

By plotting $1/v_0$ versus 1/[S], a linear graph is obtained where:

- Y-intercept = 1/Vmax
- X-intercept = -1/KM
- Slope = Km/Vmax

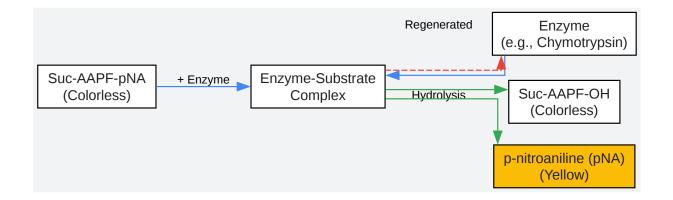
Table 3: Example Data for Lineweaver-Burk Plot



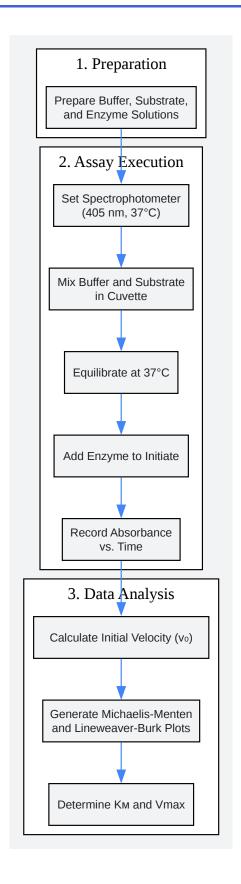
1/[Substrate] (mM ⁻¹)	1/v ₀ (μM/min) ⁻¹
20.0	0.200
10.0	0.111
5.0	0.067
2.0	0.040
1.0	0.030
0.5	0.025

Visualizations









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